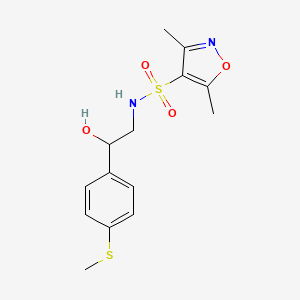

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a sulfonamide group. The molecule includes a hydroxyethyl side chain substituted with a 4-(methylthio)phenyl group.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S2/c1-9-14(10(2)20-16-9)22(18,19)15-8-13(17)11-4-6-12(21-3)7-5-11/h4-7,13,15,17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKWRXJPRWVDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the sulfonamide group: This step often involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

Attachment of the hydroxyphenylethyl group: This step may involve a nucleophilic substitution reaction where the hydroxyphenylethyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Ethers or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a new class of antibiotics. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

Emerging studies have indicated that N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This effect is hypothesized to be mediated through the activation of caspase pathways and modulation of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth with a minimum inhibitory concentration (MIC) of 8 µg/mL, significantly lower than many existing antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study conducted by researchers at Kyushu University investigated the anti-inflammatory effects of the compound in a murine model of colitis. The study found that treatment with N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide resulted in reduced colon inflammation and lower levels of inflammatory markers compared to controls .

Case Study 3: Cancer Cell Apoptosis

In vitro studies published in Cancer Research demonstrated that the compound induced apoptosis in human breast cancer cell lines with an IC50 value of 15 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | MIC = 8 µg/mL for MRSA |

| Anti-inflammatory | Modulates inflammatory pathways | Reduced inflammation in murine colitis model |

| Anticancer | Induces apoptosis in cancer cell lines | IC50 = 15 µM for breast cancer cells |

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Influence: The target compound’s isoxazole core differs from 1,2,4-triazoles (e.g., compounds [7–9]) in electronic and steric properties. Isoxazoles are less basic than triazoles, which may alter binding affinity in biological targets .

Substituent Effects: Methylthio (SCH₃) vs. Halogens: The 4-(methylthio)phenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., IV-5’s 3,5-difluorophenyl). This may improve tissue penetration but could also elevate toxicity risks, as seen in organophosphates like fenamiphos . Hydroxyethyl Side Chain: Present in both the target compound and IV-5, this group likely contributes to solubility and metabolic stability. In IV-5, it is critical for fungicidal activity .

Synthetic Pathways :

- The target compound’s synthesis likely involves sulfonamide coupling (similar to compounds [4–6]) followed by reduction of a ketone intermediate (analogous to IV-5’s sodium borohydride step) .

Physicochemical Properties (Inferred from Analogs)

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, also referred to as MPT0B392, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a key component in bacterial folate synthesis. This structural similarity suggests potential antibacterial properties. The presence of hydroxy and methoxy groups may enhance its interaction with various biological targets.

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is primarily attributed to:

- Inhibition of Folate Synthesis : By mimicking PABA, the sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway.

- Protein Binding : The hydroxy and methoxy groups may facilitate binding to specific proteins or enzymes, potentially altering their function and leading to therapeutic effects.

Antibacterial Activity

Research indicates that compounds similar to MPT0B392 exhibit antibacterial properties. The sulfonamide group is traditionally associated with broad-spectrum antibacterial activity. For instance, derivatives have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to MPT0B392:

- Antibacterial Studies : A study demonstrated that derivatives with similar structures showed potent antibacterial effects against resistant strains like MRSA. These compounds were effective at low concentrations (MIC values ranging from 0.5 to 2 µg/mL) .

- Antifungal Activity : Research on related compounds indicated broad-spectrum antifungal activity against Candida albicans with MIC values between 0.03 to 0.5 µg/mL. The metabolic stability of these compounds was also assessed, revealing promising pharmacokinetic profiles .

- Mechanistic Insights : A detailed exploration into the mechanism revealed that the compound could induce apoptosis in bacterial cells through interference with metabolic pathways essential for survival .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Multi-step synthesis : Begin with Friedel-Crafts acylation to construct the aromatic core, followed by sulfonamide coupling. For hydroxyl group retention, use orthogonal protection (e.g., tert-butyldimethylsilyl ether) during sulfonamide formation .

- Optimization : Apply Design of Experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., triethylamine for sulfonamide activation) .

- Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR (e.g., tracking hydroxyl proton disappearance at δ 1.5–2.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing tautomeric forms and functional group interactions in this compound?

Methodological Answer:

- IR Spectroscopy : Identify tautomeric equilibria (e.g., thione vs. thiol forms) by detecting νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) .

- NMR Analysis : Use ¹H-NMR to resolve methylthio (δ 2.1–2.3 ppm) and hydroxyl (δ 4.5–5.5 ppm) protons. ¹³C-NMR confirms isoxazole C-O-S linkages (δ 160–170 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N-H⋯O interactions) to infer stability/reactivity .

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | Technique | Signature | Application |

|---|---|---|---|

| Sulfonamide (S=O) | IR | 1243–1258 cm⁻¹ | Tautomer identification |

| Hydroxyl (O-H) | ¹H-NMR | δ 4.5–5.5 ppm | Hydrogen bonding analysis |

| Isoxazole (C-O) | ¹³C-NMR | δ 160–170 ppm | Ring conformation |

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydropteroate synthase) based on structural analogs .

- Assay Design : Use fluorometric assays (e.g., TR-FRET for enzyme inhibition) at varying concentrations (1 nM–100 µM) to establish dose-response curves. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data Interpretation : Calculate IC₅₀ values and compare with known inhibitors to assess potency. Cross-validate with molecular docking to confirm binding poses .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s enzyme inhibition mode (e.g., competitive vs. allosteric)?

Methodological Answer:

- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. A linear Lineweaver-Burk plot indicates competitive inhibition; non-linear plots suggest allosteric effects .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry to distinguish between active-site and secondary pocket interactions .

- Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions in sulfonamide-binding residues) to validate critical interaction sites .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values, assay conditions) to identify outliers. Adjust for variables like pH, buffer composition, and cell line variability .

- Standardized Replication : Re-test disputed activities under controlled conditions (e.g., fixed enzyme concentration, 37°C incubation) .

- Structural Correlation : Cross-reference activity discrepancies with crystallographic data to determine if conformational flexibility (e.g., tautomerism) affects binding .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Hybrid Modeling : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to account for protein flexibility. Validate with experimental IC₅₀ values .

- QSAR Development : Train models using descriptors like LogP, polar surface area, and H-bond donors. Prioritize datasets with >50 analogs to ensure robustness .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to predict optimized structures .

Q. How can stability and degradation pathways be systematically studied under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor via HPLC-MS. Identify degradation products (e.g., sulfonic acid from hydrolysis) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Track potency loss in bioassays .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfonamide) to trace hydrolysis pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.